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Compound of Interest

Compound Name: 2,7-Dideacetoxytaxinine J

Cat. No.: B564259 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature contains limited specific data on the biological

activity and experimental protocols for 2,7-Dideacetoxytaxinine J. This guide presents the

available information on this compound and provides a detailed review of the closely related

and more extensively studied taxoid, 2-deacetoxytaxinine J, and other relevant taxoids to infer

potential properties and mechanisms of action.

Introduction to 2,7-Dideacetoxytaxinine J and
Related Taxoids
2,7-Dideacetoxytaxinine J is a diterpenoid natural product belonging to the taxane family.

Taxanes are a class of compounds originally isolated from plants of the Taxus genus,

commonly known as yew trees. This family of molecules, most notably paclitaxel (Taxol®) and

docetaxel (Taxotere®), has garnered significant attention in the field of oncology for their potent

anticancer properties.

While the biological activities of many taxoids are well-documented, 2,7-Dideacetoxytaxinine
J remains a less-studied member of this family. It has been isolated from the heartwood of

Taxus cuspidata[1]. Its chemical structure is closely related to other taxoids that have shown

significant biological activities, including the modulation of multidrug resistance in cancer cells.

This guide will summarize the known information on 2,7-Dideacetoxytaxinine J and delve into
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the richer dataset of related taxoids to provide a comprehensive overview for research and

development purposes.

Chemical Profile of 2,7-Dideacetoxytaxinine J
The fundamental chemical information for 2,7-Dideacetoxytaxinine J is summarized in the

table below.

Property Value Reference

Molecular Formula C35H44O8 [2]

Molecular Weight 592.72 g/mol [1][3]

CAS Number 115810-14-5 [1][3]

IUPAC Name

[(1R,3R,5S,8R,9R,10R,13S)-9,

10,13-triacetoxy-8,12,15,15-

tetramethyl-4-methylene-5-

tricyclo[9.3.1.0^{3,8}]pentadec-

11-enyl] (E)-3-phenylprop-2-

enoate

[2]

Canonical SMILES
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[2]

Natural Source Heartwood of Taxus cuspidata [1]

Biological Activity of Related Taxoids: Overcoming
Multidrug Resistance
While specific quantitative data for the biological activity of 2,7-Dideacetoxytaxinine J are not

readily available in peer-reviewed literature, extensive research on structurally similar taxoids,

particularly 2-deacetoxytaxinine J, has revealed their significant potential in reversing multidrug

resistance (MDR) in cancer cells. MDR is a major obstacle in cancer chemotherapy and is
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often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-

glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells.

Several "non-natural" natural taxanes, which are structurally related to taxuspine X, have been

synthesized and evaluated as P-glycoprotein inhibitors[4]. One of these compounds

demonstrated very efficient P-gp inhibition with an IC50 of 7.2 x 10⁻⁶ M[4]. The mechanism of

P-gp inhibition by taxoids is thought to involve competition with anticancer drugs for the

substrate-binding domain and/or interference with ATP binding and hydrolysis at the nucleotide-

binding domain[5].

The following table summarizes the reported biological activities of taxoids structurally related

to 2,7-Dideacetoxytaxinine J.

Compound Activity Cell Line
IC50 / Effective
Concentration

Reference

Simplified

Taxane

(Compound 6)

P-glycoprotein

Inhibition
Not specified 7.2 µM [4]

Orally active

paclitaxel analog

IDN-5109

Overcomes P-

gp-mediated

drug resistance

Human

MDA435/LCC6m

dr1 breast

carcinoma

Not specified [6]

Quinine

Homodimer Q2

Reverses P-gp-

mediated

paclitaxel

resistance

MCF-7/DX1

~1.7 µM (for

rhodamine 123

efflux inhibition)

[7]

Experimental Protocols for Related Taxoids
Detailed experimental protocols for the synthesis, isolation, and biological evaluation of 2,7-
Dideacetoxytaxinine J are not available. However, protocols for the isolation of taxoids from

Taxus species and for assessing MDR reversal activity are well-established and can be

adapted for the study of this compound.
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Isolation of Taxoids from Taxus cuspidata
A general procedure for the extraction and isolation of taxoids from Taxus cuspidata involves

the following steps:

Extraction: The dried and powdered plant material (e.g., heartwood, stems) is extracted with

a suitable solvent, typically methanol or ethanol, at room temperature.

Partitioning: The crude extract is then suspended in water and partitioned successively with

solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate

compounds based on their polarity.

Chromatography: The fractions are subjected to a series of chromatographic separations.

Column Chromatography: Initial separation is often performed on silica gel or Sephadex

LH-20 columns.

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using

normal-phase or reversed-phase HPLC.

Structure Elucidation: The structures of the isolated compounds are determined using

spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY,

HMQC, HMBC) and Mass Spectrometry (MS).

Multidrug Resistance Reversal Assay (Rhodamine 123
Efflux Assay)
This assay is commonly used to screen for P-glycoprotein inhibitors.

Cell Culture: A P-gp-overexpressing cancer cell line (e.g., Colo 320) and its parental

sensitive cell line are cultured in an appropriate medium.

Cell Treatment: Cells are seeded in 24-well plates and incubated overnight. The cells are

then treated with the test compound (e.g., a taxoid) at a non-toxic concentration. A known P-

gp inhibitor like verapamil is used as a positive control.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rhodamine 123 Accumulation: After a short incubation with the test compound, the

fluorescent P-gp substrate rhodamine 123 is added to the cells.

Flow Cytometry Analysis: Following another incubation period, the cells are washed, and the

intracellular fluorescence of rhodamine 123 is measured by flow cytometry. An increase in

fluorescence in the treated cells compared to the untreated control indicates inhibition of P-

gp-mediated efflux.

The following diagram illustrates the general workflow for an MDR reversal assay.
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MDR Reversal Assay Workflow

Start: P-gp overexpressing cells

Seed cells in 24-well plates

Treat with test compound
(e.g., 2,7-Dideacetoxytaxinine J)

and controls (Verapamil)

Add Rhodamine 123 (P-gp substrate)

Incubate to allow for uptake and efflux

Wash cells to remove extracellular dye

Analyze intracellular fluorescence
by Flow Cytometry

End: Determine P-gp inhibition

Click to download full resolution via product page

MDR Reversal Assay Workflow

Signaling Pathways Modulated by Taxoids

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b564259?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Taxoids exert their anticancer effects primarily by targeting microtubules, which are essential

components of the cytoskeleton involved in cell division, structure, and intracellular transport.

By stabilizing microtubules, taxoids disrupt the dynamic process of mitotic spindle formation,

leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell

death).

The signaling pathways leading to apoptosis upon taxane treatment are complex and can be

both p53-dependent and p53-independent[8][9].

p53-Independent Pathway: Arrest in prophase can trigger a rapid onset of apoptosis that

does not require the tumor suppressor protein p53[8][9].

p53-Dependent Pathway: Cells that manage to progress through an aberrant mitosis can

arrest in the subsequent G1 phase, leading to a slower apoptotic process that is dependent

on p53[8][9].

Taxanes can also influence the activity of various protein kinases and the expression of cell

cycle regulatory proteins and members of the Bcl-2 family, which are key regulators of

apoptosis[10].

The following diagram depicts a simplified overview of the signaling pathways affected by

taxoids.
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Simplified Taxoid-Induced Apoptosis Pathway

Taxoid
(e.g., 2,7-Dideacetoxytaxinine J)
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(Slow Onset)

Regulation of Bcl-2 Family Proteins

Apoptosis

Caspase Activation
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Simplified Taxoid-Induced Apoptosis Pathway

Conclusion and Future Directions
2,7-Dideacetoxytaxinine J is a naturally occurring taxoid with a defined chemical structure but

limited characterization of its biological activities. Based on the extensive research on

structurally similar taxoids, it is plausible that 2,7-Dideacetoxytaxinine J may also possess

biological activities, particularly in the context of overcoming multidrug resistance in cancer.

Future research should focus on:
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Isolation and/or Synthesis: Developing efficient methods for the isolation of 2,7-
Dideacetoxytaxinine J from its natural source or establishing a synthetic route to obtain

sufficient quantities for biological evaluation.

Biological Screening: Systematically screening 2,7-Dideacetoxytaxinine J for its cytotoxic

effects against a panel of cancer cell lines and for its ability to reverse multidrug resistance.

Mechanism of Action Studies: If promising activity is identified, further studies should be

conducted to elucidate its precise mechanism of action, including its interaction with P-

glycoprotein and its effects on intracellular signaling pathways.

A thorough investigation of 2,7-Dideacetoxytaxinine J and other understudied taxoids could

lead to the discovery of new therapeutic agents or adjuvants for cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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